molecular formula C5H10O B14683139 Prop-1-en-1,2-dimethyl-1-ol CAS No. 34454-78-9

Prop-1-en-1,2-dimethyl-1-ol

Cat. No.: B14683139
CAS No.: 34454-78-9
M. Wt: 86.13 g/mol
InChI Key: BZAZNULYLRVMSW-UHFFFAOYSA-N
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Description

Prop-1-en-1,2-dimethyl-1-ol is an organic compound with the molecular formula C5H10O and a molecular weight of 86.1323 g/mol . It is a type of enol, which is a compound containing a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond. The structure of this compound includes a double bond between the first and second carbon atoms, with two methyl groups attached to the second carbon atom and a hydroxyl group attached to the first carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-1-en-1,2-dimethyl-1-ol can be synthesized through various methods. One common method involves the preparation of enols in the gas phase. This process includes the ionization of precursors such as (E)- and (Z)-2-buten-2-ol, 2-methyl-1-propen-1-ol, and 3-methyl-2-buten-2-ol . The reaction conditions typically involve high temperatures and the use of ionization energies to facilitate the formation of the enol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure the purity and yield of the compound. Industrial methods may also involve the use of catalysts to enhance the reaction efficiency and reduce the energy requirements.

Chemical Reactions Analysis

Types of Reactions

Prop-1-en-1,2-dimethyl-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.

    Reduction: The double bond can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like hydrogen halides (HX) or alkyl halides (R-X) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Prop-1-en-1,2-dimethyl-1-ol has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Prop-1-en-1,2-dimethyl-1-ol involves its interaction with molecular targets and pathways. As an enol, it can participate in keto-enol tautomerism, where it interconverts between its enol and keto forms. This tautomerism can influence its reactivity and interactions with other molecules . The hydroxyl group can form hydrogen bonds, affecting its solubility and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-propen-1-ol
  • 3-methyl-2-buten-2-ol
  • 2-buten-2-ol

Uniqueness

Prop-1-en-1,2-dimethyl-1-ol is unique due to its specific structure, which includes a double bond and two methyl groups attached to the same carbon atom. This structure imparts distinct chemical properties and reactivity compared to other similar enols .

Properties

IUPAC Name

3-methylbut-2-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4(2)5(3)6/h6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAZNULYLRVMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188028
Record name Prop-1-en-1,2-dimethyl-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34454-78-9
Record name Prop-1-en-1,2-dimethyl-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034454789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prop-1-en-1,2-dimethyl-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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